YAP/TAZ inhibitor-3

Description

Core Components and Regulatory Mechanisms of the Hippo Pathway

The core of the Hippo pathway in mammals consists of a kinase cascade involving the Sterile 20-like kinases 1/2 (MST1/2) and the large tumor suppressor kinases 1/2 (LATS1/2). researchgate.netfrontiersin.orgnih.gov When the pathway is active, MST1/2, in complex with the scaffold protein Salvador homolog 1 (SAV1), phosphorylates and activates LATS1/2 and its co-activator MOB1. nih.govresearchgate.net Activated LATS1/2 then phosphorylates the primary downstream effectors, Yes-associated protein (YAP) and its paralog, the transcriptional co-activator with PDZ-binding motif (TAZ). nih.govfrontiersin.orgnih.gov

This phosphorylation event leads to the cytoplasmic sequestration of YAP and TAZ, where they are targeted for degradation by the proteasome. researchgate.net Conversely, when the Hippo kinase cascade is inactive, unphosphorylated YAP and TAZ translocate to the nucleus. researchgate.netnih.gov In the nucleus, they associate with various transcription factors, most notably the TEA domain (TEAD) family of transcription factors (TEAD1-4), to regulate the expression of genes involved in cell proliferation, survival, and differentiation. nih.govportlandpress.combiologists.com

The Hippo pathway is regulated by a multitude of upstream signals, including cell-cell contact, cell polarity, mechanical cues from the cellular microenvironment, and signals from G-protein coupled receptors (GPCRs). bmbreports.orgfrontiersin.orgfrontiersin.org

Physiological Functions of YAP and TAZ in Cellular Homeostasis

YAP and TAZ are essential for numerous physiological processes. They play a critical role in embryonic development, tissue regeneration, and wound healing by promoting the proliferation and differentiation of progenitor cells. biologists.comnih.govphysiology.org In adult tissues, YAP and TAZ activity is generally kept in check to maintain tissue homeostasis. biologists.com For instance, in the skin, YAP and TAZ are localized to the nucleus in the basal stem/progenitor cells, where they are required for cell proliferation and tissue renewal. biologists.com Their activity is also crucial for the proper functioning of various organs and is involved in processes like myogenesis and osteogenesis. aginganddisease.org

Aberrant Activation of YAP/TAZ in Disease States

The dysregulation of YAP/TAZ activity is a common feature in a variety of pathological conditions. aginganddisease.org

Aberrant activation and nuclear accumulation of YAP and TAZ are frequently observed in a wide range of human cancers, including lung, breast, and colorectal cancers. nih.govnih.govmdpi.com This heightened activity promotes tumor initiation, progression, and metastasis by driving cell proliferation, inhibiting apoptosis, and conferring cancer stem cell-like properties. nih.govphysiology.orgmdpi.com Overexpression of YAP or TAZ has been shown to induce tumorigenesis in various experimental models. nih.gov Furthermore, YAP/TAZ activation has been linked to resistance to various cancer therapies, including targeted therapies and chemotherapy. mdpi.commdpi.commdpi.com

YAP and TAZ are key mediators of fibrosis, a condition characterized by the excessive accumulation of extracellular matrix (ECM) that leads to organ scarring and dysfunction. mdpi.comjci.org In response to tissue injury and mechanical stress, such as increased tissue stiffness, YAP and TAZ become activated in fibroblasts. frontiersin.orgmdpi.com This activation drives the differentiation of fibroblasts into myofibroblasts, which are the primary producers of ECM proteins like collagen. mdpi.comnih.gov This creates a feed-forward loop where increased ECM stiffness further activates YAP/TAZ, perpetuating the fibrotic response in organs such as the lungs, liver, kidneys, and heart. jci.orgmdpi.comnih.govnih.gov

Beyond cancer and fibrosis, aberrant YAP/TAZ signaling is implicated in other diseases. For example, dysregulation of the Hippo pathway has been associated with cardiovascular diseases and certain neurodegenerative conditions. nih.govaginganddisease.orgnih.gov In some contexts, such as certain neurodevelopmental disorders, altered YAP/TAZ activity can have significant consequences. frontiersin.org

Rationale for Pharmacological Inhibition of the YAP/TAZ Pathway

Given the critical role of hyperactivated YAP/TAZ in driving the pathogenesis of numerous diseases, particularly cancer and fibrosis, their pharmacological inhibition represents a promising therapeutic strategy. mdpi.comnih.gov Targeting the interaction between YAP/TAZ and their downstream transcriptional partners, primarily the TEAD family of proteins, is a key focus of drug discovery efforts. nih.govportlandpress.com By disrupting this interaction, it is possible to block the oncogenic and pro-fibrotic gene expression programs driven by YAP/TAZ, thereby offering a potential avenue for treating these debilitating conditions. The development of specific and potent inhibitors of the YAP/TAZ-TEAD interaction is an active area of research. nih.govinventivapharma.com

Interactive Data Table: Key Genes in the Hippo-YAP/TAZ Pathway

| Gene | Function | Role in Pathway |

| MST1/2 (STK4/3) | Serine/threonine kinase | Core kinase that phosphorylates and activates LATS1/2. |

| LATS1/2 | Serine/threonine kinase | Core kinase that phosphorylates and inactivates YAP/TAZ. |

| SAV1 | Scaffolding protein | Facilitates the interaction and activation of MST1/2 and LATS1/2. |

| MOB1 | LATS1/2 co-activator | Binds to and promotes the activation of LATS1/2. |

| YAP1 | Transcriptional co-activator | Downstream effector that promotes gene transcription when active. |

| TAZ (WWTR1) | Transcriptional co-activator | Paralog of YAP with largely redundant functions. |

| TEAD1-4 | Transcription factors | DNA-binding partners of YAP/TAZ that mediate their transcriptional output. |

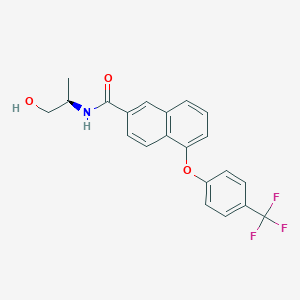

Structure

3D Structure

Properties

Molecular Formula |

C21H18F3NO3 |

|---|---|

Molecular Weight |

389.4 g/mol |

IUPAC Name |

N-[(2R)-1-hydroxypropan-2-yl]-5-[4-(trifluoromethyl)phenoxy]naphthalene-2-carboxamide |

InChI |

InChI=1S/C21H18F3NO3/c1-13(12-26)25-20(27)15-5-10-18-14(11-15)3-2-4-19(18)28-17-8-6-16(7-9-17)21(22,23)24/h2-11,13,26H,12H2,1H3,(H,25,27)/t13-/m1/s1 |

InChI Key |

FJIVCOAHSKDOAC-CYBMUJFWSA-N |

Isomeric SMILES |

C[C@H](CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

CC(CO)NC(=O)C1=CC2=C(C=C1)C(=CC=C2)OC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Discovery and Preclinical Characterization of Yap/taz Inhibitor 3

Inhibitor Discovery Strategies and Initial Identification of YAP/TAZ Inhibitor-3

The discovery of novel therapeutic agents targeting the Hippo signaling pathway has largely relied on high-throughput screening (HTS) of small molecule libraries. mdpi.com A primary strategy involves the use of cell-based luciferase reporter gene assays, which are designed to measure the transcriptional activity of the YAP/TAZ-TEAD complex. nih.govresearchgate.net In this approach, cells are engineered to express a luciferase reporter gene under the control of a promoter containing multiple binding sites for the TEAD transcription factors, such as the 8xGTIIC promoter. mdpi.comtandfonline.com When YAP/TAZ are active and form a complex with TEAD, the luciferase gene is expressed, producing a measurable light signal. Potential inhibitors are identified by their ability to reduce this signal, indicating a disruption of YAP/TAZ-TEAD driven transcription.

This compound, also identified as Compound 24, was discovered through such a screening strategy. Its initial identification was based on its potent ability to inhibit firefly luciferase activity in a YAP/TAZ-responsive reporter assay, marking it as a significant "hit" compound worthy of further pharmacological investigation. medchemexpress.com This method allows for the efficient screening of large numbers of compounds to find those that effectively block the transcriptional output of the Hippo pathway. mdpi.com

In Vitro Pharmacological Evaluation of this compound

Following its initial discovery, this compound underwent further in vitro evaluation to characterize its potency, effects on downstream signaling, and specificity.

The primary measure of the inhibitor's efficacy was its ability to suppress the transcriptional activity mediated by the YAP/TAZ-TEAD complex. Using a firefly luciferase reporter assay, this compound demonstrated high potency. medchemexpress.com The half-maximal inhibitory concentration (IC50) is a key metric for this activity, representing the concentration of an inhibitor required to reduce the specific biological activity by 50%.

Table 1: Inhibitory Activity of this compound

| Assay Type | Target | IC50 (μM) |

| Firefly Luciferase Reporter Assay | YAP/TAZ Activity | < 0.1 |

| Data sourced from MedchemExpress. medchemexpress.com |

This low sub-micromolar IC50 value indicates that this compound is a highly potent inhibitor of YAP/TAZ transcriptional function in a cellular context. medchemexpress.com

The formation of the YAP/TAZ-TEAD complex in the nucleus drives the expression of a specific set of genes that promote cell proliferation and inhibit apoptosis. plos.orgbiologists.com Key and well-established downstream target genes include CTGF (Connective Tissue Growth Factor, also known as CCN2), CYR61 (Cysteine-Rich Angiogenic Inducer 61, also known as CCN1), and ANKRD1 (Ankyrin Repeat Domain 1). biologists.commedpath.com An effective inhibitor is expected to suppress the expression of these genes in a dose-dependent manner.

While specific gene expression data for this compound is not publicly detailed, studies on other direct TEAD inhibitors, such as IAG933, have shown a nearly complete inhibition of these target genes in mesothelioma cell lines, with IC50 values in the low nanomolar range (11-26 nM). medpath.com It is anticipated that this compound would exert a similar dose-dependent reduction on the mRNA and protein levels of these canonical YAP/TAZ target genes.

Table 2: Key Downstream Target Genes of the YAP/TAZ-TEAD Complex

| Gene Symbol | Gene Name | Function in Cancer Progression |

| CTGF/CCN2 | Connective Tissue Growth Factor | Promotes proliferation, angiogenesis |

| CYR61/CCN1 | Cysteine-Rich Angiogenic Inducer 61 | Promotes cell proliferation, migration |

| ANKRD1 | Ankyrin Repeat Domain 1 | Involved in cell growth and differentiation |

| These genes are established transcriptional targets of the YAP/TAZ-TEAD complex. biologists.commedpath.com |

For any targeted therapeutic, selectivity is a critical attribute to minimize off-target effects. The YAP/TAZ signaling network exhibits significant crosstalk with other major signaling pathways, including Wnt/β-Catenin, TGF-β, Notch, and MAPK pathways. plos.orgtocris.com Therefore, a comprehensive preclinical evaluation would typically involve assessing the inhibitor's activity against key components of these related pathways. The goal is to demonstrate that the compound specifically inhibits the YAP/TAZ-TEAD axis without significantly perturbing other essential cellular signaling cascades. An ideal inhibitor would show high potency against its intended target with minimal or no activity against a panel of related kinases and signaling nodes. Specific selectivity data for this compound is not available in the public domain.

Preclinical Efficacy Studies in Non-Human Models

Antineoplastic Activity in Cancer Cell Lines and Organoids

This compound has demonstrated significant anti-cancer effects in a variety of cancer cell lines and organoid models. These inhibitors have shown potent antiproliferative activity, particularly in cell lines that are dependent on the Hippo pathway, such as those from mesothelioma. medpath.com

For example, the TEAD inhibitor GNE-7883 has been shown to inhibit the growth of YAP/TAZ-dependent cell lines like OVCAR-8 and HCC1576 in vitro. researchgate.net Similarly, verteporfin, which disrupts the YAP-TEAD interaction, has been found to reduce the viability of breast cancer organoids. researchgate.net Combination therapies have also shown promise. For instance, combining YAP/TAZ inhibitors with KRAS G12C inhibitors has demonstrated a synergistic effect in KRAS-mutant non-small cell lung cancer (NSCLC) and colorectal cancer (CRC) cell lines. medpath.comaacrjournals.org Furthermore, the combination of a YAP/TAZ inhibitor with osimertinib (B560133) has shown enhanced antitumor benefits in an EGFR-mutated NSCLC cell line. medpath.com

Table 1: Antineoplastic Activity of YAP/TAZ Inhibitors in Cancer Cell Lines and Organoids

| Inhibitor/Compound | Cancer Type | Model | Effect | Reference(s) |

| GNE-7883 | Ovarian, Breast | Cell Lines | Inhibition of growth | researchgate.net |

| Verteporfin | Breast | Organoids | Reduced organoid-forming ability | researchgate.net |

| IAG933 + JDQ443 | NSCLC, CRC | Cell Lines | Synergistic antiproliferative effect | medpath.com |

| IAG933 + Osimertinib | NSCLC | Cell Line | Enhanced antitumor benefit | medpath.com |

Efficacy in In Vivo Cancer Models

The anti-tumor effects of this compound have been further validated in various in vivo cancer models, including xenografts and genetically engineered mouse models.

A pan-TEAD inhibitor has shown dose-dependent anti-tumor efficacy in a MSTO-211H mesothelioma xenograft model without causing significant body weight loss. insilico.com Similarly, the TEAD inhibitor IAG933 demonstrated profound tumor regression in Hippo-driven mesothelioma xenografts. medpath.com In a mouse model of cholangiocarcinoma, YAP/TAZ-TEAD inhibition also led to strong tumor regression. kuleuven.be

Combination therapies have also proven effective in vivo. The addition of IAG933 to the KRAS G12C inhibitor JDQ443 deepened the response in NCI-H2122 NSCLC xenografts. medpath.com While co-inhibition of KRAS G12C and YAP/TAZ did not lead to complete tumor regression in xenograft models, it significantly extended the duration of the tumor response to KRAS G12C inhibition. aacrjournals.org

Table 2: Efficacy of YAP/TAZ Inhibitors in In Vivo Cancer Models

| Inhibitor/Compound | Cancer Type | Model | Effect | Reference(s) |

| Pan-TEAD Inhibitor | Mesothelioma | Xenograft | Dose-dependent anti-tumor efficacy | insilico.com |

| IAG933 | Mesothelioma | Xenograft | Deep tumor regression | medpath.com |

| YAP/TAZ-TEAD Inhibitor | Cholangiocarcinoma | Mouse Model | Strong tumor regression | kuleuven.be |

| IAG933 + JDQ443 | NSCLC | Xenograft | Deepened tumor response | medpath.com |

| YAP/TAZ Inhibitor + KRAS G12C Inhibitor | KRAS-mutant Cancers | Xenograft | Extended duration of tumor response | aacrjournals.org |

Antifibrotic Effects in Preclinical Fibrosis Models

Beyond its anti-cancer properties, this compound has also shown significant promise in treating fibrotic diseases. The activation of YAP and TAZ is a key driver of fibrosis in various organs. nih.govresearchgate.net

In preclinical models of pulmonary fibrosis, inhibitors of YAP/TAZ have demonstrated antifibrotic effects. nih.govresearchgate.net For example, statins, which inhibit YAP, have been shown to reduce fibrosis markers in the bleomycin (B88199) mouse model of pulmonary fibrosis. atsjournals.org Similarly, dopamine (B1211576) receptor D1 (DRD1) agonists, which selectively inhibit YAP/TAZ in fibroblasts, have been effective in reversing lung and liver fibrosis in mouse models. nih.gov In a murine model of renal fibrosis, the YAP inhibitor verteporfin was shown to reduce the progression of the disease. frontiersin.org

These findings highlight the potential of targeting the YAP/TAZ pathway as a therapeutic strategy for a range of fibrotic conditions.

Table 3: Antifibrotic Effects of YAP/TAZ Inhibitors in Preclinical Fibrosis Models

| Inhibitor/Compound | Fibrosis Type | Model | Effect | Reference(s) |

| Statins (e.g., Simvastatin) | Pulmonary | Bleomycin Mouse Model | Reduction of fibrosis markers | atsjournals.org |

| DRD1 Agonists | Lung, Liver | Mouse Models | Reversal of fibrosis | nih.gov |

| Verteporfin | Renal | Unilateral Ureteral Obstruction Model | Reduced progression of fibrosis | frontiersin.org |

Based on the available scientific and commercial literature, detailed research findings on the modulation of pathological processes in preclinical animal models specifically for the compound designated "this compound" are not extensively published.

The compound, also identified as Compound 24 and associated with CAS number 2506273-81-8, is described as a YAP/TAZ inhibitor. medchemexpress.commedchemexpress.cominvivochem.com Its primary characterization in the public domain is its biochemical potency, demonstrating inhibitory activity in a firefly luciferase assay with an IC50 value of less than 0.1 μM. medchemexpress.commedchemexpress.cominvivochem.com This indicates its potential to interfere with the YAP/TAZ-TEAD-mediated transcription that is often dysregulated in various diseases. nih.gov

While the broader class of YAP/TAZ-TEAD inhibitors has been evaluated in numerous preclinical models for conditions such as cancer and fibrosis, specific in vivo data for "this compound" detailing its effects on pathological processes remains limited in the currently accessible search results. vulcanchem.commedchemexpress.com Studies on other inhibitors, such as Verteporfin and SWTX-143, have shown effects like the regression of mesothelioma tumors and modulation of valvular interstitial cell activation in animal models. nih.govvulcanchem.com However, these findings are not directly attributable to "this compound".

Due to the lack of specific published preclinical data for "this compound" concerning the modulation of pathological processes in animal models, a detailed article section on this topic cannot be generated at this time. The information available primarily confirms its identity and its activity in a biochemical assay. medchemexpress.commedchemexpress.cominvivochem.com

Molecular and Cellular Consequences of Yap/taz Inhibitor 3 Intervention

Global Gene Expression Profiling (Transcriptomics)

Interference with YAP/TAZ function profoundly remodels the cellular transcriptome. Global gene expression analyses, such as RNA-sequencing (RNA-seq), have been instrumental in delineating the scope of these changes. In metastatic human melanoma cells, for instance, the knockdown of YAP/TAZ led to the identification of a specific gene signature. nih.gov This signature includes both upregulated and downregulated genes that are dependent on YAP/TAZ for their expression. nih.gov

A study on sarcoma cell lines revealed that fusion proteins involving TAZ (TAZ-CAMTA1) and YAP (YAP-TFE3) alter the normal YAP/TAZ transcriptome. elifesciences.org These fusion proteins were found to recruit the ATAC histone acetyltransferase complex, modifying gene activity patterns compared to wild-type TAZ or YAP alone. elifesciences.org This results in a unique transcriptional program where a significant percentage of differentially expressed genes are not induced by the individual components of the fusion proteins. elifesciences.org Well-known YAP/TAZ target genes such as CCN1 (CYR61) and CCN2 (CTGF) are part of this altered transcriptome. elifesciences.org

The development of a YAP/TAZ gene signature from metastatic melanoma cells has shown predictive value for cancer cell dependence on the YAP/TAZ-TEAD complex. nih.gov This signature is enriched in cell lines that rely on YAP, TAZ, or TEADs for their survival and has been validated in various cancer types beyond melanoma. nih.gov

| Gene Symbol | Full Name | Function | Effect of YAP/TAZ Inhibition |

|---|---|---|---|

| CCN1 (CYR61) | Cysteine-rich angiogenic inducer 61 | Cell proliferation, angiogenesis | Downregulation |

| CCN2 (CTGF) | Connective tissue growth factor | Cell proliferation, fibrosis | Downregulation |

| AMOTL2 | Angiomotin like 2 | Cell migration, Hippo signaling | Downregulation |

| AJUBA | Ajuba LIM protein | Cell adhesion, Hippo signaling | Downregulation |

| SOX2 | SRY-Box Transcription Factor 2 | Stem cell self-renewal | Downregulation |

| c-MYC | MYC Proto-Oncogene | Cell cycle progression, proliferation | Downregulation |

Proteomic and Phosphoproteomic Analysis of Cellular Response

The impact of YAP/TAZ inhibition extends to the proteome and phosphoproteome, providing insights into the downstream signaling pathways affected. A proteomic analysis of triple-negative breast cancer (MDA-MB-231) and luminal-A-like (MCF7) cells treated with the YAP inhibitor CA3 was conducted using nano-LC-MS/MS. mdpi.com This approach allows for the identification and quantification of thousands of proteins, revealing significant alterations in protein expression profiles following YAP inhibition. mdpi.com

Such analyses can uncover changes in the levels of proteins involved in critical cellular processes like proliferation, apoptosis, and metabolism, which are known to be regulated by the Hippo-YAP/TAZ pathway. mdpi.comnih.gov For example, YAP/TAZ are known to upregulate proteins that promote cell proliferation and inhibit apoptosis. frontiersin.org Consequently, their inhibition would be expected to reverse these effects at the protein level.

Phosphoproteomic studies, which focus on changes in protein phosphorylation, are crucial for understanding how YAP/TAZ inhibition affects cellular signaling cascades. Since the activity of YAP and TAZ is itself regulated by phosphorylation through the Hippo pathway kinases LATS1/2, inhibiting YAP/TAZ can have feedback effects on this and other kinase-driven pathways. mdpi.comfrontiersin.org

Impact on Cellular Phenotypes

A primary consequence of YAP/TAZ inhibition is the suppression of cell proliferation and a reduction in cell viability across various cancer types. nih.govnih.gov YAP and TAZ are key drivers of cell proliferation, and their aberrant activation is a common feature in many human cancers, contributing to an aggressive phenotype. nih.govnih.gov Pharmacological or genetic inhibition of YAP/TAZ has been shown to significantly suppress their pro-proliferative functions. nih.gov

Inhibition of YAP/TAZ can also trigger apoptosis, or programmed cell death. nih.govnih.gov While YAP is often considered an inhibitor of apoptosis, its role can be context-dependent. nih.gov In many cancer cells, YAP/TAZ upregulate anti-apoptotic genes, and their inhibition leads to an increase in apoptotic markers. frontiersin.orgnih.govresearchgate.net For instance, treatment with the YAP inhibitor CA3 has been shown to induce apoptosis in esophageal adenocarcinoma cells. aacrjournals.org Similarly, depleting YAP/TAZ in tumor cells facilitates the activation of apoptosis by TRAIL (TNF-related apoptosis-inducing ligand). nih.gov The mechanism can involve the upregulation of pro-apoptotic proteins like BMF, BCL2L11 (Bim), and PUMA. researchgate.net

| Cellular Process | General Effect of YAP/TAZ Activation | Consequence of YAP/TAZ Inhibition | Example Cancer Types |

|---|---|---|---|

| Proliferation | Promotes | Inhibits | Breast, Liver, Lung, Melanoma nih.govnih.govpnas.org |

| Viability | Sustains | Reduces | Hematopoietic cancers, Breast cancer researchgate.net |

| Apoptosis | Inhibits | Induces/Sensitizes | Esophageal, Gastric, Liver, Colorectal nih.govaacrjournals.orgnih.gov |

YAP and TAZ are potent promoters of cell migration and invasion, which are critical steps in metastasis. nih.govmdpi.com Inhibition of YAP/TAZ has been demonstrated to reduce the migratory and invasive capacity of cancer cells. pnas.orgresearchgate.net The mechanism by which YAP controls migration can involve a complex regulation of the Rho-GTPase network, where YAP-mediated upregulation of the guanine (B1146940) nucleotide exchange factor TRIO activates Rac1 and inhibits RhoA, leading to increased migration speed. nih.govbiorxiv.org

Furthermore, YAP/TAZ are key drivers of the epithelial-mesenchymal transition (EMT), a process where epithelial cells acquire mesenchymal characteristics, enhancing their motility and invasiveness. nih.govnih.gov Ectopic expression of TAZ can promote EMT, and this effect is enhanced when the inhibitory phosphorylation sites are removed. nih.gov Conversely, inhibiting YAP/TAZ can suppress or reverse EMT. preprints.org This is often associated with the upregulation of epithelial markers like E-cadherin and downregulation of mesenchymal markers. nih.gov In colorectal cancer cells, YAP has been shown to drive EMT by directly upregulating the expression of the transcriptional repressor Slug, which in turn inhibits E-cadherin. nih.gov

YAP and TAZ play a crucial role in maintaining the properties of cancer stem cells (CSCs), a subpopulation of tumor cells responsible for tumor initiation, progression, and therapeutic resistance. nih.govexcli.de TAZ, in particular, has been shown to confer self-renewal and tumorigenic capabilities to CSCs. nih.gov Inhibition of YAP/TAZ can therefore diminish CSC characteristics.

The self-renewal capacity of stem cells, both normal and cancerous, is influenced by YAP/TAZ activity. exlibrisgroup.comnih.gov These transcriptional coactivators are central to translating various biological cues into genomic responses that control stem cell functions. exlibrisgroup.comresearchgate.net In glioblastoma stem cells (GSCs), YAP/TAZ-TEAD complexes are key mediators of self-renewal and survival, partly by promoting the expression of genes like SOX2 and c-MYC. oup.com Consequently, inhibiting YAP/TAZ activity with drugs like Verteporfin can induce apoptosis and growth arrest in GSC models. oup.com In esophageal adenocarcinoma, the YAP1 inhibitor CA3 was effective in suppressing CSC phenotypes, such as reduced tumor sphere formation. aacrjournals.org

The role of YAP/TAZ in regulating autophagy—a cellular process for degrading and recycling cellular components—is complex and appears to be highly context-dependent. Autophagy can either promote cell survival under stress or contribute to cell death.

Some studies indicate that YAP/TAZ activity is necessary for efficient autophagic flux. One report found that the loss of YAP/TAZ impairs autophagy by hindering the fusion of autophagosomes with lysosomes. nih.gov This suggests that in some contexts, YAP/TAZ are positive regulators of autophagy. nih.gov

Conversely, other research suggests an inhibitory role for YAP/TAZ on autophagy. Under conditions of shear stress, the loss of YAP or TAZ was found to stimulate autophagic flux in kidney epithelial cells. researchgate.net In rheumatoid arthritis fibroblast-like synoviocytes, knockdown of YAP and TAZ was shown to inhibit migration and invasion by inducing autophagy. dovepress.com There is also evidence that mTORC1-mediated inhibition of autophagy can lead to the activation of YAP. nih.gov This bidirectional and context-specific relationship indicates that the effect of a YAP/TAZ inhibitor on autophagic flux may vary depending on the cell type and the specific cellular environment.

Information on "YAP/TAZ inhibitor-3" (VT3989) Remains Limited in Publicly Available Research

While the compound "this compound," also identified as VT3989, is a recognized first-in-class inhibitor of the Hippo signaling pathway, detailed scientific literature outlining its specific interactions with other major signaling pathways is not yet extensively available in the public domain.

VT3989 is a potent and selective oral inhibitor that functions by preventing the auto-palmitoylation of TEAD (transcriptional enhancer activator domain), which is essential for its interaction with the transcriptional co-activator YAP (Yes-associated protein). mdanderson.orgonclive.com This disruption of the YAP/TEAD complex is a therapeutic strategy for cancers where this pathway is overactive, such as in malignant mesothelioma and other solid tumors characterized by NF2 mutations. mdanderson.orgonclive.com

Clinical trial data from a Phase I study have demonstrated that VT3989 is well-tolerated and shows durable anti-tumor activity in patients with these specific cancer types. mdanderson.orgaacrmeetingnews.org The trial represents the first clinical proof-of-concept for therapeutically targeting the Hippo-YAP-TEAD pathway. mdanderson.org

However, despite these clinical advancements, comprehensive preclinical and mechanistic studies detailing the specific molecular and cellular consequences of intervention with VT3989 on other key signaling cascades have not been widely published. Thorough searches for data specifically linking "this compound" or "VT3989" to detailed crosstalk mechanisms with the RTK/MAPK, PI3K-AKT-mTOR, TGF-β/Smad, and Wnt/Notch pathways did not yield specific research findings.

General research has established significant interplay between the Hippo-YAP/TAZ axis and other signaling networks. For instance, YAP/TAZ has been shown to be a major driver of resistance to inhibitors of the MAPK pathway (such as RAF and MEK inhibitors). nih.gov Similarly, extensive crosstalk exists between YAP/TAZ and TGF-β/Smad signaling, as well as with the PI3K/Akt/mTOR, Wnt, and Notch pathways. nih.govnih.govnih.govnih.gov However, these findings are based on general studies of the pathway or the effects of other inhibitor molecules, not specifically on VT3989.

Due to the absence of specific, published research on the compound "this compound" (VT3989) concerning its precise influence and interaction with the RTK/MAPK, PI3K-AKT-mTOR, TGF-β/Smad, and Wnt/Notch pathways, it is not possible to construct a detailed and scientifically accurate article strictly adhering to the requested outline. The necessary data to populate the specified subsections on pathway crosstalk for this particular compound are not currently available in publicly accessible scientific literature.

Mechanisms of Resistance and Rational Combination Strategies for Yap/taz Inhibitor 3

Identification of Intrinsic and Acquired Resistance Mechanisms to YAP/TAZ Inhibitors

Resistance to YAP/TAZ inhibitors, particularly those targeting the transcriptional enhanced associate domain (TEAD) co-activators, can arise from a variety of mechanisms that allow cancer cells to bypass the dependency on YAP/TAZ-mediated transcription.

Preclinical research using genome-wide CRISPR/Cas9 screens has identified that mutations in several key signaling pathways can modulate the cellular response to TEAD palmitoylation inhibitors. embopress.org In mesothelioma cell lines, genetic inactivation of negative regulators of the MAPK pathway, such as NF1, or the JAK-STAT pathway, like SOCS3, was shown to confer resistance to these inhibitors. embopress.org Similarly, mutations in genes within the Hippo pathway itself, such as the YAP/TAZ inhibitor VGLL4, can also alter the response to treatment. embopress.org In head and neck squamous cell carcinoma (HNSCC), genetic alterations in genes like FAT1, YAP1, or WWTR1 are common, suggesting a landscape of genetic factors that can influence sensitivity to YAP/TAZ-TEAD inhibition. bioworld.com These findings highlight that a complex network of genetic alterations can lead to resistance by reactivating pro-survival signaling cascades.

A primary mechanism of resistance to YAP/TAZ inhibition involves the activation of alternative signaling pathways that compensate for the loss of YAP/TAZ-driven transcription. jci.orgnih.gov

MAPK Pathway: Hyperactivation of the mitogen-activated protein kinase (MAPK) pathway is a frequently observed resistance mechanism. embopress.org This can reinstate the expression of a subset of YAP/TAZ target genes, allowing cancer cells to survive treatment with a TEAD inhibitor. embopress.org YAP/TAZ activation itself is a known bypass mechanism for therapies targeting the MAPK pathway (e.g., RAF or MEK inhibitors), creating a reciprocal relationship where either pathway can compensate for the inhibition of the other. nih.govnih.govembopress.org

PI3K/AKT/mTOR Pathway: The PI3K-AKT-mTOR signaling cascade is another critical bypass route. nih.gov In KRAS-mutant cancers, resistance to KRAS inhibitors is driven by YAP/TAZ activation, which in turn sustains signaling through the PI3K/AKT/mTOR pathway to overcome apoptosis. nih.gov Studies in sarcoma have shown that PI3K signaling regulates TAZ/YAP, and this axis exists in parallel to the PI3K-mTORC1 axis, suggesting that targeting either branch alone may be insufficient. biorxiv.org

SLC7A5/mTORC1 Axis: Mechanistically, YAP/TAZ can protect cells from apoptosis induced by KRAS inhibitors by downregulating proapoptotic genes. jci.orgresearchgate.net Concurrently, they can reverse the retardation of proliferation by activating the SLC7A5/mTORC1 axis, providing a direct link between YAP/TAZ and the mTOR signaling required for cell growth. jci.orgresearchgate.net

Table 1: Mechanisms of Resistance to YAP/TAZ Inhibitors

| Resistance Mechanism | Key Pathways Involved | Description | Supporting Findings |

|---|---|---|---|

| Genetic Alterations | Hippo, MAPK, JAK-STAT | Mutations in pathway components (e.g., NF1, SOCS3, VGLL4) reduce sensitivity to TEAD inhibitors. embopress.org | CRISPR/Cas9 screens identified mutations conferring resistance in mesothelioma cells. embopress.org |

| Bypass Signaling | MAPK (MEK-ERK) | Hyperactivation of the MAPK pathway can restore the expression of some YAP/TAZ target genes, promoting survival. embopress.org | Observed in mesothelioma models as a key resistance mechanism to TEAD palmitoylation inhibitors. embopress.org |

| PI3K/AKT/mTOR | Activation of PI3K-AKT signaling overcomes apoptosis and compensates for loss of KRAS-driven signals. nih.gov | YAP1/TAZ-TEAD activation leads to PI3K-AKT-mTOR signaling to bypass KRAS inhibitor effects. nih.gov | |

| SLC7A5/mTORC1 Axis | YAP/TAZ activate this axis to reverse proliferation slowdown caused by KRAS inhibitors. jci.org | Identified as a specific mechanism for overcoming KRAS inhibitor-induced proliferation arrest. jci.org | |

| Tumor Microenvironment | Immune Cell Recruitment | YAP/TAZ signaling promotes the recruitment of immunosuppressive cells like MDSCs and M2-polarized TAMs. nih.govijbs.com | YAP/TEAD complex induces chemokines like CXCL5 and CXCL6. nih.gov |

| Extracellular Matrix | Increased matrix stiffness and the presence of cancer-associated fibroblasts (CAFs) can promote YAP/TAZ activity. nih.gov | Biophysical cues from the ECM are known to drive YAP/TAZ nuclear translocation and activity. mdpi.com |

The tumor microenvironment (TME) plays a significant role in modulating the response to cancer therapies, including YAP/TAZ inhibitors. nih.govnih.gov The TME can contribute to resistance through several mechanisms:

Immunosuppression: The YAP/TAZ complex is associated with the recruitment and activity of immunosuppressive immune cells. nih.gov For instance, YAP can induce the production of chemokines like CXCL5 and CXCL6, which are known regulators of myeloid-derived suppressor cells (MDSCs). nih.gov YAP expression is also linked to the polarization of tumor-associated macrophages (TAMs) to the M2 phenotype, which secrete immunosuppressive factors and inhibit T-cell cytotoxicity. nih.govijbs.com

Extracellular Matrix (ECM) Stiffness: Biophysical cues from the TME, such as increased stiffness of the extracellular matrix, are known to be potent activators of YAP/TAZ nuclear localization and activity, independent of the canonical Hippo kinase cascade. mdpi.com This mechano-transduction can sustain YAP/TAZ signaling even in the presence of inhibitors, contributing to resistance.

Cancer-Associated Fibroblasts (CAFs): CAFs are a key component of the TME that can promote YAP/TAZ activity in tumor cells, further contributing to a pro-tumorigenic and therapy-resistant environment. nih.gov

Preclinical Strategies to Overcome YAP/TAZ Inhibitor-3 Resistance

Given the identified mechanisms of resistance, preclinical strategies to enhance the efficacy of YAP/TAZ inhibitors primarily focus on rational combination therapies. The core principle is to co-target the bypass pathways that cancer cells use to evade YAP/TAZ inhibition. Knocking down YAP/TAZ has been shown to resensitize cancer cells to various treatments, including EGFR inhibitors and chemotherapy, providing a strong rationale for dual-targeting approaches. mdpi.com Strategies often involve the vertical inhibition of the same pathway (e.g., targeting both KRAS and its downstream effector MEK) or the parallel inhibition of a compensatory bypass pathway (e.g., targeting both YAP/TAZ and the PI3K or MAPK pathways). jci.orgnih.gov

Development of Preclinical Combination Therapies Involving YAP/TAZ Inhibitors

Extensive preclinical research has demonstrated that combining YAP/TAZ inhibitors with existing targeted therapies can produce synergistic anti-tumor effects and overcome both intrinsic and acquired resistance.

KRAS inhibitors: The activation of the YAP/TAZ pathway is a key driver of both primary and acquired resistance to KRAS G12C inhibitors. nih.govaacrjournals.org Consequently, combining YAP/TAZ-TEAD inhibitors with KRAS inhibitors has shown significant synergistic benefits. For example, the TEAD inhibitor IAG933 deepened tumor responses when combined with the KRAS G12C inhibitor JDQ443 in non-small cell lung cancer (NSCLC) models. medpath.com Similarly, the pan-TEAD inhibitor GNE-7883 was effective in overcoming resistance to sotorasib (B605408) in preclinical models. larvol.com Mechanistically, this combination prevents YAP/TAZ from restoring KRAS effector signaling and reactivating the PI3K-AKT-mTOR pathway. nih.gov

Sorafenib (B1663141): In hepatocellular carcinoma (HCC), YAP/TAZ activation drives resistance to the multi-kinase inhibitor sorafenib, in part by preventing drug-induced ferroptosis. nih.gov Preclinical studies using patient-derived multicellular tumor spheroid models showed that the novel YAP inhibitor CA3 could enhance sensitivity to sorafenib, particularly in HCCs with high baseline YAP/TAZ expression. nih.govresearchgate.net Targeting YAP/TAZ helps overcome resistance by inducing the expression of the transporter SLC7A11, which regulates glutathione (B108866) homeostasis. nih.gov

MEK inhibitors: Given the reciprocal relationship between the MAPK and Hippo-YAP/TAZ pathways, combination therapy with MEK inhibitors is a promising strategy. nih.govembopress.org In neuroblastoma models, the combination of a MEK inhibitor (trametinib) and a YAP inhibitor (CA3) was shown to overcome trametinib (B1684009) resistance. researchgate.net In HNSCC models, the pan-TEAD inhibitor SW-682 showed marked synergy with the MEK inhibitor mirdametinib, leading to significant tumor growth inhibition. bioworld.com This combination prevents the adaptive upregulation of YAP/TAZ target genes that can occur in response to MEK inhibition alone.

Receptor Tyrosine Kinase Inhibitors (RTKIs): YAP/TAZ activation is a major mechanism of resistance to RTKIs, such as EGFR inhibitors. nih.govbmbreports.org YAP can mediate resistance by upregulating the expression of RTKs like AXL and EGFR itself. nih.govijbs.commdpi.com Combining YAP/TAZ inhibitors with RTKIs can disrupt this feedback loop. The YAP/TAZ-TEAD inhibitor IAG933 showed enhanced antitumor benefit with the EGFR inhibitor osimertinib (B560133) in an EGFR-mutant NSCLC model. medpath.com The RTKI dasatinib, which can also inhibit YAP nuclear localization, has shown synergistic effects with both KRAS inhibitors and the YAP inhibitor niflumic acid. jci.orgnih.gov

Table 2: Preclinical Combination Therapies with YAP/TAZ Inhibitors

| Combination Partner | Specific Agents (Examples) | Cancer Model(s) | Rationale & Key Findings |

|---|---|---|---|

| KRAS Inhibitors | Sotorasib, Adagrasib, JDQ443 + IAG933, GNE-7883 | NSCLC, Colorectal Cancer | Overcomes primary and acquired resistance by blocking YAP/TAZ-mediated reactivation of KRAS effector pathways (e.g., PI3K/AKT). nih.govaacrjournals.orgmedpath.com |

| Sorafenib | Sorafenib + CA3, Verteporfin | Hepatocellular Carcinoma (HCC) | Resensitizes resistant HCC to sorafenib by preventing YAP/TAZ-mediated suppression of ferroptosis. nih.govnih.gov |

| MEK Inhibitors | Trametinib, Mirdametinib + CA3, SW-682 | Neuroblastoma, HNSCC, NSCLC | Synergistically blocks proliferation by targeting two key, often reciprocally activated, growth pathways. bioworld.comnih.govresearchgate.net |

| RTKIs | Osimertinib, Dasatinib, Gefitinib + IAG933, Niflumic Acid | NSCLC, Breast Cancer | Disrupts the feedback loop where YAP/TAZ activation drives resistance to RTKIs by upregulating RTK expression. ijbs.commedpath.comnih.gov |

Combination with Chemotherapeutic Modalities

The activation of Yes-associated protein (YAP) and its paralog, transcriptional co-activator with PDZ-binding motif (TAZ), has been implicated in resistance to various chemotherapeutic agents across multiple cancer types. nih.govnih.gov Consequently, combining YAP/TAZ inhibitors with conventional chemotherapy presents a rational strategy to overcome or prevent chemoresistance and enhance therapeutic efficacy.

Hyperactivation of YAP/TAZ can confer resistance to platinum-based drugs like cisplatin (B142131) and DNA-damaging agents such as doxorubicin. nih.govnih.govmdpi.com For instance, in non-small cell lung cancer (NSCLC), overexpression of YAP is associated with cisplatin resistance. mdpi.comijbs.com The combination of a YAP/TAZ inhibitor with cisplatin has been shown to enhance the cytotoxic effects of the chemotherapeutic agent. mdpi.comijbs.com Similarly, in hepatocellular carcinoma (HCC) cell lines resistant to 5-fluorouracil (B62378) (5-FU), the addition of a YAP inhibitor restored sensitivity to the drug. nih.gov

The mechanisms by which YAP/TAZ mediate chemoresistance are multifaceted. They include the upregulation of anti-apoptotic genes like B-cell lymphoma-extra large (Bcl-xL) and survivin, which counteract the cell-killing effects of chemotherapy. nih.govmdpi.com Additionally, YAP/TAZ can promote the expression of multidrug resistance (MDR) transporters, which actively pump chemotherapeutic drugs out of cancer cells, thereby reducing their intracellular concentration and effectiveness. nih.gov

Preclinical studies have demonstrated the synergistic effects of combining YAP/TAZ inhibitors with various chemotherapeutic agents. A novel YAP inhibitor, CA3, has shown potent inhibitory effects on YAP/TEAD transcriptional activity and a synergistic inhibitory effect when combined with 5-FU in esophageal adenocarcinoma, particularly in cells with high YAP expression and resistance. nih.gov In pancreatic cancer, pharmacologic modulation of TAK1, which can sustain the YAP/TAZ program, using GSK3 inhibitors, has been shown to decrease YAP/TAZ levels and synergize with chemotherapeutic agents like nab-paclitaxel. aacrjournals.org

The table below summarizes key findings from studies investigating the combination of YAP/TAZ inhibitors with chemotherapeutic modalities.

| Cancer Type | Chemotherapeutic Agent(s) | YAP/TAZ Inhibitor (or related strategy) | Key Findings |

| Non-Small Cell Lung Cancer (NSCLC) | Cisplatin, Radiation Therapy | Verteporfin (YAP/TAZ inhibitor) | Enhanced response to cisplatin and radiation therapy. mdpi.com |

| Hepatocellular Carcinoma (HCC) | 5-Fluorouracil (5-FU), Doxorubicin | Verteporfin (YAP inhibitor) | Overcame chemoresistance in HCC cell lines. nih.gov |

| Hepatocellular Carcinoma (HCC) | Sorafenib | CA3 (novel YAP1 inhibitor) | Enhanced sensitivity to sorafenib, especially in HCC with high YAP/TAZ expression. nih.gov |

| Esophageal Adenocarcinoma | 5-Fluorouracil (5-FU) | CA3 (novel YAP inhibitor) | Synergistic inhibition, especially in high YAP and resistant cells. nih.gov |

| Breast Cancer | Taxol, Doxorubicin | TAZ overexpression induced resistance | Upregulation of YAP/TAZ target genes CYR61 and CTGF contributed to resistance. nih.gov |

| Pancreatic Cancer | Nab-paclitaxel | GSK3 inhibitors (modulate TAK1, affecting YAP/TAZ) | Highly synergistic effect in reducing cancer cell viability. aacrjournals.org |

These findings underscore the potential of combining this compound with standard chemotherapies to improve treatment outcomes for patients with resistant tumors.

Integration with Immunotherapeutic Approaches (e.g., PD-L1/PD-1 inhibitors)

The integration of YAP/TAZ inhibitors with immune checkpoint inhibitors, particularly those targeting the programmed cell death-ligand 1 (PD-L1)/programmed cell death protein 1 (PD-1) axis, represents a promising strategy to enhance anti-tumor immunity. nih.gov YAP and TAZ have been identified as key regulators of the tumor immune microenvironment, often promoting an immunosuppressive state that allows cancer cells to evade immune surveillance. aacrjournals.orgportlandpress.com

A primary mechanism by which YAP/TAZ contributes to immune evasion is through the direct transcriptional upregulation of PD-L1. mdpi.comijbs.comtandfonline.comaacrjournals.org Increased PD-L1 expression on the surface of cancer cells engages with PD-1 on activated T cells, leading to T-cell exhaustion and a dampened anti-tumor immune response. nih.gov Studies in various cancers, including NSCLC and melanoma, have demonstrated that YAP activation upregulates PD-L1 expression, contributing to immune escape. mdpi.comtandfonline.com Therefore, inhibiting YAP/TAZ can downregulate PD-L1 expression on tumor cells, potentially rendering them more susceptible to immune-mediated killing. nih.gov

Combining YAP/TAZ inhibitors with anti-PD-1/PD-L1 antibodies is a rational approach to simultaneously reduce the immunosuppressive signals from the tumor and reinvigorate the anti-tumor T-cell response. nih.gov A preclinical study in melanoma showed that the combination of the YAP/TAZ inhibitor verteporfin with an anti-PD-1 antibody significantly suppressed tumor growth. nih.gov The rationale is that by reducing PD-L1 levels on cancer cells, YAP/TAZ inhibition lowers the threshold for T-cell activation, thereby enhancing the efficacy of PD-1/PD-L1 blockade. nih.gov

Beyond direct PD-L1 regulation, YAP/TAZ signaling can also shape the tumor immune microenvironment by controlling the expression of various cytokines and chemokines that recruit immunosuppressive immune cells, such as myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). mdpi.comportlandpress.com For example, YAP has been shown to promote the transcription of CXCL5, a chemokine that attracts MDSCs to the tumor site. mdpi.com By inhibiting YAP/TAZ, it may be possible to alter the composition of the tumor immune infiltrate, shifting it from an immunosuppressive to an anti-tumor phenotype.

The table below outlines research findings on the interplay between YAP/TAZ and the PD-1/PD-L1 pathway, supporting the rationale for combination therapy.

| Cancer Type | Key Findings on YAP/TAZ and PD-L1/PD-1 | Rationale for Combination Therapy |

| Non-Small Cell Lung Cancer (NSCLC) | YAP transcriptionally upregulates PD-L1. mdpi.comresearchgate.net | Inhibition of YAP/TAZ may decrease PD-L1 expression, enhancing the efficacy of anti-PD-1/PD-L1 therapies. nih.gov |

| Melanoma | YAP-induced PD-L1 expression drives immune evasion in BRAF inhibitor-resistant melanoma. tandfonline.com | Combining a YAP/TAZ inhibitor with an anti-PD-1 antibody suppressed tumor growth in preclinical models. nih.gov |

| Gastric Cancer | YAP activation can upregulate PD-L1 expression. tandfonline.com | YAP inhibitors combined with PD-1 inhibitors may be more effective than with PD-L1 inhibitors, though more research is needed. tandfonline.com |

| Malignant Pleural Mesothelioma | YAP regulates PD-L1 by binding to its enhancers. aacrjournals.org | Targeting YAP/TAZ could be a new treatment option for patients, potentially in combination with PD-1/PD-L1 inhibitors. aacrjournals.org |

| Pancreatic Cancer | TAZ upregulates PD-L1 expression, leading to immune evasion. ijbs.com | Inhibiting TAZ could reduce immune evasion and improve immunotherapy response. ijbs.com |

The convergence of YAP/TAZ signaling and immune checkpoint regulation provides a strong basis for combining this compound with immunotherapies like PD-1/PD-L1 inhibitors to overcome resistance and improve clinical outcomes in a variety of cancers.

Biomarker Discovery and Translational Research Preclinical Focus

Identification of Predictive Biomarkers for YAP/TAZ Inhibitor-3 Response

Predictive biomarkers are crucial for identifying tumors dependent on the YAP/TAZ signaling pathway for their growth and survival. Research has focused on both gene-level and protein-level indicators.

A tumor's transcriptional profile can offer a detailed snapshot of its underlying dependencies. The hyperactivation of YAP/TAZ leads to a distinct gene expression program that promotes cell proliferation and survival. thno.org Therefore, identifying a "YAP/TAZ signature" is a primary strategy for predicting inhibitor sensitivity.

Research in metastatic melanoma has led to the development of a YAP/TAZ gene signature with diagnostic potential for identifying cancers that are dependent on the YAP/TAZ-TEAD complex. mdpi.com This signature could be used to select patients who are most likely to respond to TEAD inhibitors. mdpi.com Such a signature typically includes well-established YAP/TAZ target genes involved in cell cycle progression, migration, and tissue remodeling. thno.orgportlandpress.comnih.gov While a specific signature for this compound is yet to be defined, the established targets provide a strong foundation.

Table 1: Representative YAP/TAZ Target Genes for Predictive Signature Development

| Gene Symbol | Gene Name | Function in Cancer |

| CTGF | Connective Tissue Growth Factor | Promotes cell proliferation, angiogenesis, and fibrosis. nih.govaacrjournals.org |

| CYR61 | Cysteine-Rich Angiogenic Inducer 61 | Involved in cell proliferation, migration, and angiogenesis. aacrjournals.org |

| ANKRD1 | Ankyrin Repeat Domain 1 | Implicated in cell growth and differentiation. bmbreports.org |

| CCND1 | Cyclin D1 | A key regulator of cell cycle progression. aacrjournals.org |

| FOXM1 | Forkhead Box M1 | A transcription factor that drives the expression of cell cycle genes. portlandpress.com |

| PD-L1 (CD274) | Programmed Death-Ligand 1 | A crucial immune checkpoint protein; its expression can be directly upregulated by YAP/TAZ, promoting an immunosuppressive environment. nih.govbiorxiv.org |

This table is generated based on established YAP/TAZ target genes that could form the basis of a predictive signature for a novel inhibitor.

The most direct predictive biomarker for a YAP/TAZ inhibitor is the expression level of the YAP and/or TAZ proteins themselves. In many solid tumors, high expression levels of YAP or TAZ, particularly their localization within the nucleus, correlate with higher-grade cancers and poor prognosis. thno.org This suggests a strong dependency on the pathway, making these tumors prime candidates for targeted inhibition. thno.org

Studies have consistently shown that tumors with elevated YAP/TAZ expression are more likely to respond to inhibitors. thno.org For instance, research on trastuzumab-resistant HER2-positive breast cancer cells demonstrated that these cells have remarkably high levels of YAP/TAZ expression, and inhibiting YAP/TAZ can reverse this resistance. nih.gov Similarly, preclinical studies using the novel YAP inhibitor CA3 in hepatocellular carcinoma (HCC) models found that cell lines with high baseline YAP/TAZ expression were more sensitive to treatment. nih.govnih.gov Therefore, assessing YAP/TAZ protein levels and nuclear localization via methods like immunohistochemistry (IHC) on tumor biopsies is a fundamental component of a biomarker strategy. thno.orgresearchgate.net

Development of Pharmacodynamic Biomarkers for Target Engagement

Once a patient is treated with this compound, it is essential to confirm that the drug is reaching its target and exerting the intended biological effect. This is achieved through the use of pharmacodynamic (PD) biomarkers. For YAP/TAZ inhibitors, the most direct PD markers are the downstream target genes that are regulated by the YAP/TAZ-TEAD transcriptional complex.

Upon successful inhibition of the YAP/TAZ-TEAD interaction, the transcription of target genes should decrease. biorxiv.org Studies involving various TEAD inhibitors have consistently used the mRNA levels of genes like CTGF and CYR61 as key PD markers. aacrjournals.orgbiorxiv.org In preclinical patient-derived xenograft (PDX) models of glioblastoma treated with the TEAD inhibitor VT03989, a decrease in CTGF and CYR61 levels in the tumor tissue indicated successful target engagement. aacrjournals.org This approach provides a reliable and quantifiable method to measure the biological activity of the inhibitor in vivo.

Table 2: Potential Pharmacodynamic Biomarkers for this compound

| Biomarker | Method of Detection | Expected Change with Inhibition | Rationale |

| CTGF mRNA | qRT-PCR on tumor biopsy | Decrease | Direct and sensitive transcriptional target of YAP/TAZ-TEAD. aacrjournals.org |

| CYR61 mRNA | qRT-PCR on tumor biopsy | Decrease | Direct and sensitive transcriptional target of YAP/TAZ-TEAD. aacrjournals.org |

| Phospho-YAP (S127) | Western Blot, IHC | Increase | Inhibition of feedback loops or upstream kinases could lead to increased phosphorylation by LATS1/2, indicating pathway modulation. biologists.com |

| Nuclear YAP/TAZ | IHC | Decrease | Successful inhibition can lead to cytoplasmic retention and degradation of YAP/TAZ. biologists.com |

This table outlines key markers and methodologies to confirm target engagement of a YAP/TAZ inhibitor in a clinical or preclinical setting.

Ex Vivo Models for Biomarker Validation (e.g., Patient-Derived Multicellular Tumor Spheroids)

To bridge the gap between in vitro cell line studies and in vivo clinical trials, advanced ex vivo models are employed. Patient-derived multicellular tumor spheroids (MCTS) are particularly valuable because they better mimic the three-dimensional architecture and cellular heterogeneity of a patient's tumor. nih.gov

These models are instrumental in validating both predictive and pharmacodynamic biomarkers. A key study investigating the combination of the novel YAP inhibitor CA3 with sorafenib (B1663141) for hepatocellular carcinoma (HCC) utilized a patient-derived MCTS model. nih.govresearchgate.net Primary HCC cells were cultured with stromal cells to create spheroids that reflected the original tumor environment. nih.govresearchgate.net

The researchers first stratified the patient-derived cell lines by their baseline YAP/TAZ expression (high, medium, and low). nih.gov They then tested the drug combination on the corresponding MCTS models. The results clearly demonstrated that spheroids derived from patients with high YAP/TAZ expression were significantly more sensitive to the therapeutic combination. nih.govnih.govresearchgate.net This work provides powerful evidence that high YAP/TAZ expression is a predictive biomarker for inhibitor response and validates the MCTS platform as an effective tool for testing this hypothesis before moving to human trials. nih.gov Such a model would be essential for the preclinical validation of this compound.

Methodological Approaches and Experimental Models in Yap/taz Inhibitor 3 Research

High-Throughput and High-Content Screening Platforms for Inhibitor Discovery

The discovery of novel YAP/TAZ inhibitors often begins with large-scale screening campaigns to identify initial hit compounds from extensive chemical libraries.

High-Throughput Screening (HTS) is a foundational approach used to rapidly assess hundreds of thousands of small molecules for their ability to modulate a specific biological target. In the context of YAP/TAZ inhibition, HTS frequently employs reporter gene assays. For instance, a cell line, such as the human breast cancer cell line MDA-MB-231, can be engineered to express a luciferase reporter gene under the control of TEAD-binding sites. medchemexpress.com A reduction in luciferase activity upon treatment with a test compound indicates potential inhibition of the YAP/TAZ-TEAD transcriptional complex. medchemexpress.com YAP/TAZ inhibitor-3 has been identified as a potent inhibitor in a firefly luciferase-based assay, showing an IC50 value of less than 0.1 μM. medchemexpress.comglpbio.cn Similarly, a fluorescence polarization-based HTS assay was utilized to screen over 800,000 molecules, leading to the identification of a pyrazolopyrimidine scaffold that disrupts the YAP-TEAD interaction. cellsignal.com

High-Content Screening (HCS) , or high-content analysis, complements HTS by providing more detailed, image-based data. HCS platforms use automated microscopy and image analysis to quantify cellular phenotypes, such as the subcellular localization of proteins. A key mechanism for YAP/TAZ inactivation is its sequestration in the cytoplasm. targetmol.com HCS assays can thus screen for compounds that induce the translocation of YAP/TAZ from the nucleus to the cytoplasm. medchemexpress.comtargetmol.com For example, after an initial HTS, hit compounds were further assessed for their ability to induce YAP1's nuclear-to-cytoplasmic translocation in MDA-MB-231 cells, a process visualized and quantified using high-content imaging. targetmol.com This method was also used to screen for YAP inhibitors in primary human lung fibroblasts, identifying Aurora kinase inhibitors as potent modulators of YAP localization. medchemexpress.cn

Advanced In Vitro Cell Culture Models (e.g., 2D Monolayers, 3D Spheroids, Organoids)

To move beyond initial discovery and better mimic the physiological complexity of tumors, researchers employ advanced cell culture models.

2D Monolayers are the most traditional in vitro models, used for initial validation of an inhibitor's effect on cell proliferation, viability, and target gene expression. researchgate.net For instance, the inhibitor Celastrol was shown to decrease cell proliferation and viability in a dose-dependent manner in H1299 lung and MDA-MB-231 breast cancer cell lines grown as monolayers. researchgate.net Similarly, the effects of inhibitors on the expression of canonical YAP/TAZ target genes like CTGF and CYR61 are routinely confirmed using RT-qPCR in monolayer cultures of various cancer cell lines. medchemexpress.comresearchgate.netfrontiersin.org

3D Spheroids and Organoids represent a more advanced modeling system, as they recapitulate the three-dimensional architecture, cell-cell interactions, and nutrient gradients of an in vivo tumor microenvironment. biorxiv.org The ability of YAP and TAZ to promote anchorage-independent growth and cancer stem cell properties makes spheroid formation assays particularly relevant. Studies have shown that silencing YAP/TAZ profoundly inhibits spheroid formation in lung cancer cells. The inhibitor Verteporfin has been demonstrated to suppress spheroid formation and invasion in melanoma cell lines. Furthermore, patient-derived multicellular tumor spheroid (MCTS) models have been used to test the efficacy of the YAP inhibitor CA3 in combination with sorafenib (B1663141) for hepatocellular carcinoma, showing that spheroids with high YAP/TAZ expression were more sensitive to the combination therapy. biorxiv.org Organoid models, which can be derived from patient tumors, are also utilized to screen for therapeutic efficacy in a more patient-relevant context.

| Inhibitor Example | Model Type | Cell Line(s) | Key Finding | Reference |

|---|---|---|---|---|

| Celastrol | 2D Monolayer | H1299, MDA-MB-231 | Inhibited cell proliferation, viability, and migration. | researchgate.net |

| Verteporfin | 3D Spheroid | A375 (Melanoma) | Suppressed spheroid formation and invasion. | |

| CA3 | 3D Spheroid (Patient-Derived) | Hepatocellular Carcinoma | Enhanced sorafenib sensitivity in high YAP/TAZ expressing spheroids. | biorxiv.org |

| GNE-7883 | 2D & Soft Agar | OVCAR-8, HCC1576 | Inhibited cell viability and anchorage-independent colony formation. |

Genetically Engineered Mouse Models (GEMMs) and Patient-Derived Xenograft (PDX) Models

To assess the in vivo efficacy and physiological effects of YAP/TAZ inhibitors, researchers turn to animal models.

Genetically Engineered Mouse Models (GEMMs) involve modifying the mouse genome to recapitulate the genetic alterations found in human cancers, providing a powerful tool to study tumor initiation and progression in an immunocompetent host. For example, GEMMs with pancreas-specific deletion of Lats1 and Lats2 kinases lead to the activation of YAP1/TAZ and subsequent pancreatic defects, a phenotype that can be rescued by the additional deletion of Yap1, demonstrating the crucial role of Hippo signaling in development. Such models are invaluable for testing whether a YAP/TAZ inhibitor can prevent tumor onset or progression. Studies in GEMMs of KRAS-driven lung cancer have shown that YAP activation can compensate for KRAS inhibition, highlighting a mechanism of therapy resistance that could be overcome with YAP/TAZ inhibitors.

Patient-Derived Xenograft (PDX) Models involve the implantation of tumor fragments from a human patient into an immunodeficient mouse. PDX models are considered to better retain the heterogeneity and molecular characteristics of the original human tumor compared to cell-line-based xenografts. These models are crucial for evaluating the anti-tumor activity of drug candidates in a setting that reflects human tumor diversity. invivochem.com For instance, the TEAD inhibitor GNE-7883 was shown to induce tumor stasis or regression in NCI-H226 and MSTO-211H xenograft models. It was also effective in overcoming resistance to KRAS G12C inhibitors in PDX models of lung cancer. Similarly, the TEAD inhibitor VT03989 was evaluated in orthotopic PDX models of glioblastoma to assess its pharmacokinetics and target engagement in the brain.

Omics-Based Technologies (e.g., RNA-seq, Proteomics, CRISPR/Cas9 Screens) for Mechanistic Dissection

To understand the detailed molecular mechanisms of YAP/TAZ inhibitor action and to identify resistance pathways, researchers employ a range of "omics" technologies.

RNA-sequencing (RNA-seq) provides a global view of the transcriptome, allowing researchers to confirm that an inhibitor downregulates the expression of known YAP/TAZ target genes (like CTGF, CYR61, ANKRD1) and to discover novel gene expression changes. medchemexpress.commedchemexpress.com This technique was used to show that MAPK pathway hyperactivation can confer resistance to TEAD inhibitors by reinstating the expression of a subset of YAP/TAZ target genes. medchemexpress.com

Proteomics analyzes the entire set of proteins in a cell or tissue, offering insights into changes in protein expression, post-translational modifications, and protein-protein interactions following inhibitor treatment. For example, Phos-Tag western blotting, a proteomics technique, can be used to specifically assess the phosphorylation status of YAP, which is a key indicator of its inactivation.

CRISPR/Cas9 Screens are a powerful tool for functional genomics, used to identify genes whose loss or activation affects a cell's sensitivity to a drug. Genome-wide CRISPR screens have been instrumental in identifying mechanisms of resistance to YAP/TAZ-TEAD inhibitors. medchemexpress.com In mesothelioma cells, these screens revealed that mutations in the Hippo, MAPK, and JAK-STAT signaling pathways can modulate the response to TEAD inhibitors. medchemexpress.com CRISPR screens have also been used for target deconvolution, as seen in a study where a screen helped confirm that PGGT1B, a subunit of the GGTase-I complex, was the direct target of a novel series of YAP/TAZ pathway inhibitors. medchemexpress.com

| Technology | Application | Example Finding | Reference |

|---|---|---|---|

| RNA-seq | Profiling gene expression changes | MAPK pathway activation restores a subset of YAP/TAZ target genes, conferring resistance to TEAD inhibitors. | medchemexpress.com |

| CRISPR/Cas9 Screen | Identifying resistance mechanisms | Inactivation of genes in Hippo, MAPK, and JAK/STAT pathways alters cellular response to TEAD inhibitors. | medchemexpress.com |

| CRISPR/Cas9 Screen | Target identification | Confirmed PGGT1B as the molecular target of the inhibitor BAY-856. | medchemexpress.com |

| Proteomics (Phos-Tag) | Analyzing post-translational modifications | The inhibitor dasatinib, but not direct TEAD inhibitors, induces YAP phosphorylation. |

Biophysical and Biochemical Assays for Target Interaction (e.g., Thermal Shift Assay, Microscale Thermophoresis)

To confirm that a candidate inhibitor directly binds to its intended target, a variety of biophysical and biochemical assays are employed. These methods are crucial for validating the mechanism of action and guiding medicinal chemistry efforts.

Thermal Shift Assay (TSA) , also known as differential scanning fluorimetry (DSF), measures the change in the thermal stability of a target protein upon ligand binding. An increase in the melting temperature (Tm) of the protein in the presence of a compound indicates direct binding and stabilization. TSA has been used to show that TEAD palmitoylation inhibitors directly engage with TEAD proteins, with incubation inducing a significant thermal shift. For example, the inhibitor MSC-4106 showed a strong engagement with TEAD1, increasing its melting temperature by 13.4°C.

Microscale Thermophoresis (MST) is another sensitive biophysical technique used to quantify molecular interactions in solution. It measures the movement of molecules along a microscopic temperature gradient, which changes upon ligand binding. MST has been used to evaluate the binding of fragment-based hits to the TEAD protein and to determine binding affinities (Kd). It was also used to show that a fragment could act as an allosteric stabilizer of the 14-3-3/TAZ protein complex.

Other relevant techniques include Surface Plasmon Resonance (SPR) , which measures binding events in real-time on a sensor surface, and Isothermal Titration Calorimetry (ITC) , which directly measures the heat released or absorbed during a binding event to determine thermodynamic parameters. These assays collectively provide robust evidence of direct target engagement, which is a critical step in the development of specific inhibitors like this compound.

Future Directions and Outstanding Research Questions for Yap/taz Inhibitor 3

Optimization of Inhibitor Specificity and Potency

A primary focus for the future development of YAP/TAZ inhibitor-3 lies in enhancing its specificity and potency. Current research highlights the importance of targeting the interaction between YAP/TAZ and the TEAD family of transcription factors, which are the primary mediators of their oncogenic functions. nih.govgoogle.com

Detailed Research Findings:

Structure-Based Design: The discovery and optimization of TEAD P-site binding fragments have shown promise. acs.org Utilizing X-ray crystallography of TEAD1 has enabled the structure-based design of inhibitors with enhanced target potency. acs.org This approach led to the development of MSC-4106, a compound with desirable potency and pharmacokinetic properties. acs.org

Allosteric Inhibition: Researchers have identified potent allosteric inhibitors of YAP/TAZ-TEAD transcription. researchgate.net These inhibitors, discovered through high-throughput screening and optimized via structural information, display single-digit nanomolar potency in transcriptional assays. researchgate.net

Covalent Inhibition: K-975 is a potent and selective TEAD inhibitor that covalently binds to a cysteine residue within the palmitate-binding pocket of TEAD. medchemexpress.comnih.gov This irreversible binding leads to a strong inhibitory effect on the YAP1/TAZ-TEAD interaction. nih.gov Similarly, SWTX-143 is a novel, irreversible pan-TEAD inhibitor that has demonstrated tumor regression in preclinical mesothelioma models. aacrjournals.org

Disrupting Protein-Protein Interactions: IAG933 is a first-in-class molecule that directly disrupts the YAP/TAZ-TEAD protein-protein interaction (PPI). researchgate.net Biochemical and cellular assays have demonstrated its ability to specifically abrogate the interaction between YAP/TAZ and all four TEAD isoforms. researchgate.net

Efforts to improve this compound should focus on refining its chemical structure to achieve higher binding affinity and selectivity for the YAP/TAZ-TEAD complex, thereby minimizing off-target effects.

Addressing Context-Dependent and Cell-Type Specific YAP/TAZ Activity

The activity of YAP and TAZ is not uniform across all cellular contexts and cell types. researchgate.netnih.govmdpi.com Their function can be influenced by a variety of factors, including the cellular microenvironment, the presence of other signaling pathways, and the specific lineage of the cell. mdpi.comtandfonline.comnih.gov

Detailed Research Findings:

Crosstalk with Other Pathways: YAP/TAZ activity is modulated by crosstalk with pathways such as TGFβ-SMAD and Wnt–β-catenin. mdpi.comoncotarget.comfrontiersin.org For instance, in colorectal cancer, the formation of a YAP1–β-catenin–TBX5 complex is crucial for the transcription of anti-apoptotic genes. mdpi.com

Tissue-Specific Cofactors: YAP/TAZ can partner with a range of tissue- or cancer-type-specific co-factors like AP1, p73, and β-catenin to influence gene expression. mdpi.combmbreports.org The specific TEAD isoforms expressed in different tissues may also contribute to the tissue-specific activation of target genes. nih.gov

Mechanical Cues: Mechanical signals from the extracellular matrix (ECM) and cell-cell adhesions play a significant role in regulating YAP/TAZ activity. nih.govresearchgate.net For example, mesenchymal stem cells differentiate into different lineages based on substrate stiffness, a process dependent on YAP/TAZ regulation. nih.gov

Cell Density: At high cell density, the Hippo pathway is activated, leading to the phosphorylation and cytoplasmic sequestration of YAP/TAZ. nih.govnih.gov Conversely, at low cell density, YAP/TAZ translocate to the nucleus to promote proliferation. nih.gov

Future research on this compound must therefore investigate its efficacy across a diverse range of cancer cell lines and in vivo models that represent different tumor microenvironments and genetic backgrounds. Understanding how the inhibitor's activity is influenced by these contextual factors will be crucial for identifying patient populations most likely to respond to treatment.

Exploring Novel Therapeutic Applications Beyond Current Disease Indications

While the primary focus for YAP/TAZ inhibitors has been cancer, the widespread involvement of the Hippo pathway in other diseases suggests broader therapeutic potential. nih.govresearchgate.netnih.gov

Detailed Research Findings:

Atherosclerosis: Recent evidence suggests that targeting YAP/TAZ could be beneficial in mitigating atherosclerosis. ahajournals.org A study using monocyte membrane-coated nanoparticles to deliver the YAP/TAZ inhibitor verteporfin to atherosclerotic lesions showed a reduction in plaque development and progression in a mouse model. ahajournals.org The treatment diminished endothelial cell activation, reduced proliferation and migration of smooth muscle cells, and decreased foam cell formation. ahajournals.org

Regenerative Medicine: The ability of YAP/TAZ to promote cell proliferation and maintain stemness suggests a potential role for their inhibitors in controlling tissue regeneration and fibrosis. nih.govnih.gov Small molecules that activate YAP/TAZ-dependent gene expression are being explored for use in regenerative medicine. nih.gov

Metabolic Disorders: The mevalonate (B85504) pathway, which is involved in cholesterol synthesis, also regulates YAP/TAZ activity. mdpi.com This link suggests that YAP/TAZ inhibitors could have applications in metabolic disorders.

Further preclinical studies are warranted to explore the efficacy of this compound in models of fibrosis, inflammatory diseases, and other conditions where YAP/TAZ activity is dysregulated.

Integration with Systems Biology and Computational Modeling Approaches

The complexity of the Hippo signaling network and its extensive crosstalk with other pathways necessitate the use of systems biology and computational modeling to fully understand the effects of this compound. researchgate.netbiophysics.orgnih.gov

Detailed Research Findings:

Predicting YAP/TAZ Activity: Computational models have been developed to predict YAP/TAZ activity based on ECM mechanical properties and cell-cell adhesions. researchgate.netbiophysics.org These models can analyze the synergistic effects of different signaling inputs and predict the impact of molecular inhibitors. researchgate.net

Identifying Dependency Signatures: Machine learning frameworks have been used to identify gene expression signatures that can predict dependency on the YAP/TEAD pathway across different cancer types. aacrjournals.org This approach can help in stratifying patients and identifying those who are most likely to benefit from YAP/TAZ inhibition. aacrjournals.org

Modeling Subcellular Dynamics: Spatially resolved, high-throughput imaging combined with partial differential equation (PDE) modeling has been used to analyze the dynamics of YAP/TAZ shuttling between the nucleus and cytoplasm. elifesciences.org This has revealed that nuclear phosphorylation is a key factor in their subcellular localization. elifesciences.org

Integrating experimental data from studies on this compound with computational models will allow for a more comprehensive understanding of its mechanism of action and help in predicting its efficacy and potential resistance mechanisms. Such models can simulate the effects of the inhibitor on the entire signaling network, providing insights that may not be apparent from purely experimental approaches. nih.gov

Development of Advanced Delivery Systems to Enhance Therapeutic Index (e.g., Nanocarriers)

To improve the therapeutic index of this compound, the development of advanced delivery systems is crucial. These systems can help to increase the concentration of the inhibitor at the tumor site while minimizing systemic exposure and associated toxicities. researchgate.netpitt.edu

Detailed Research Findings:

Nanoparticle-Based Delivery: Strategies to mitigate the side effects of systemic YAP/TAZ inhibition include the use of delivery systems like nanoparticles or antibody-drug conjugates to confine the inhibitor's exposure to the tumor. researchgate.net

Prodrug Polymers: A series of niflumic acid (NA)-based prodrug polymers have been developed to improve the bioavailability of this YAP/TAZ inhibitor. nih.govnih.govacs.org These polymers can self-assemble into nanoparticles and can be used to co-deliver other hydrophobic anti-cancer drugs, leading to synergistic effects. pitt.edunih.govacs.org

Biomimetic Nanoparticles: Monocyte membrane-coated nanoparticles have been used to achieve lesion-specific delivery of verteporfin for the treatment of atherosclerosis. ahajournals.org This approach leverages the natural targeting capabilities of immune cells to deliver the drug to sites of inflammation. ahajournals.org

Lipid Nanoparticles for Gene Therapy: Lipid nanoparticles (LNPs) carrying mRNA encoding a viral protease have been shown to efficiently suppress tumors by inducing apoptosis. researchgate.net This highlights the potential of LNP-based systems for delivering therapeutic agents that can modulate the Hippo pathway.

Future research should focus on designing and testing various nanocarrier formulations for this compound, including liposomes, polymeric nanoparticles, and antibody-drug conjugates, to optimize its delivery and enhance its therapeutic efficacy.

Q & A

Q. What is the molecular mechanism of YAP/TAZ inhibitor-3 in modulating Hippo pathway signaling?

this compound targets the transcriptional coactivators YAP (Yes-associated protein) and TAZ (Transcriptional coactivator with PDZ-binding motif), which are downstream effectors of the Hippo pathway. These proteins interact with TEAD transcription factors to drive pro-tumorigenic gene expression. The inhibitor disrupts YAP/TAZ-TEAD interactions, as demonstrated by its IC50 of 9 nM against TEAD4 . Mechanistically, it reduces nuclear translocation of YAP/TAZ and inhibits downstream targets like CTGF and CYR61, which are critical for cell proliferation and survival .

Q. How do researchers validate the specificity of this compound in vitro?

Specificity is validated through:

- Luciferase reporter assays : Measuring inhibition of YAP/TAZ-driven luciferase activity (IC50 < 0.1 μM) .

- siRNA knockdown : Comparing effects of the inhibitor with YAP/TAZ gene silencing on cell proliferation and apoptosis .

- Western blotting : Confirming reduced YAP/TAZ protein levels and downstream targets (e.g., phosphorylated ERK1/2) .

- Proteasome inhibition studies : Testing if the inhibitor’s effects are reversed by proteasome blockers (e.g., MG132), confirming YAP/TAZ degradation via ubiquitination .

Q. What are the recommended solvent formulations for this compound in animal studies?

The compound is highly soluble in DMSO (≥125 mg/mL, ~321.03 mM) . For in vivo use:

Advanced Research Questions

Q. How can researchers address discrepancies in this compound efficacy across cancer cell lines?

Variability arises from differences in YAP/TAZ expression ratios (TAZ > YAP in HCC vs. YAP > TAZ in colon cancer) . Mitigation strategies include:

- Cell-line profiling : Pre-screen models using qRT-PCR and Western blotting to quantify baseline YAP/TAZ levels .

- Combinatorial silencing : Co-administer siRNA against both YAP and TAZ to prevent compensatory upregulation .

- Mechanistic studies : Use proteomics to identify co-regulated pathways (e.g., EGFR or Wnt signaling) that modulate inhibitor sensitivity .

Q. What experimental challenges arise in maintaining this compound stability during in vivo studies?

Key challenges and solutions: